(2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group, bromine, and iodine atoms attached to a phenyl ring, and a propenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid typically involves multiple steps:
Bromination and Iodination: The starting material, often a phenol derivative, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the aromatic ring.
Benzyloxy Group Introduction: The hydroxyl group on the phenol is converted to a benzyloxy group through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Formation of Propenoic Acid Moiety: The final step involves the formation of the propenoic acid moiety through a Heck reaction, where the substituted phenyl compound is coupled with acrylic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and the benzyloxy group may enhance binding affinity to certain biological receptors.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for high-throughput screening.
Mechanism of Action
The mechanism by which (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group could facilitate binding to hydrophobic pockets, while the halogens might participate in halogen bonding, enhancing specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[2-(benzyloxy)-5-chloro-3-iodophenyl]prop-2-enoic acid: Similar structure but with chlorine instead of bromine.
(2E)-3-[2-(benzyloxy)-5-bromo-3-fluorophenyl]prop-2-enoic acid: Fluorine replaces iodine.
(2E)-3-[2-(benzyloxy)-5-bromo-3-methylphenyl]prop-2-enoic acid: Methyl group instead of iodine.
Uniqueness
The combination of bromine and iodine atoms in (2E)-3-[2-(benzyloxy)-5-bromo-3-iodophenyl]prop-2-enoic acid is relatively rare, providing unique reactivity and potential biological activity. The presence of both halogens can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C16H12BrIO3 |
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Molecular Weight |
459.07 g/mol |
IUPAC Name |
(E)-3-(5-bromo-3-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrIO3/c17-13-8-12(6-7-15(19)20)16(14(18)9-13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
InChI Key |
QCOIEHYPKHVYMV-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=CC(=O)O |
Origin of Product |
United States |
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